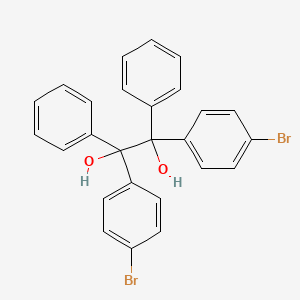
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the selective hydrogenation of a tolane precursor. The key steps include:
Synthesis of the Tolane Precursor: The tolane precursor is synthesized by coupling 4-bromobenzaldehyde with phenylacetylene under Sonogashira coupling conditions.
Selective Hydrogenation: The tolane precursor is selectively hydrogenated using a palladium catalyst to yield 1,2-bis(4-bromophenyl)ethane.
Hydroxylation: The final step involves the hydroxylation of 1,2-bis(4-bromophenyl)ethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-dione.
Reduction: Formation of 1,2-diphenylethane-1,2-diol.
Substitution: Formation of 1,2-bis(4-substituted phenyl)-1,2-diphenylethane-1,2-diol.
Scientific Research Applications
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as molecular electronics and photonic devices.
Mechanism of Action
The mechanism of
Properties
CAS No. |
5472-32-2 |
|---|---|
Molecular Formula |
C26H20Br2O2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H20Br2O2/c27-23-15-11-21(12-16-23)25(29,19-7-3-1-4-8-19)26(30,20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,29-30H |
InChI Key |
LEJPPPIIEHGEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


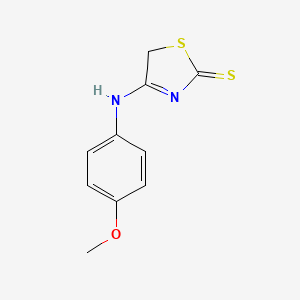
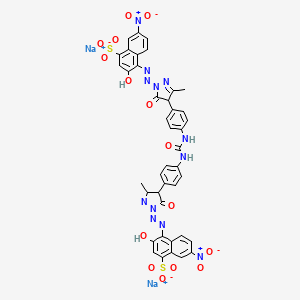
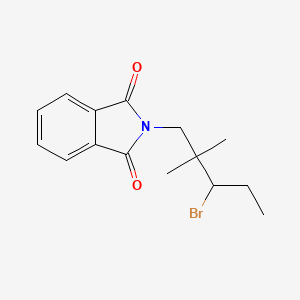
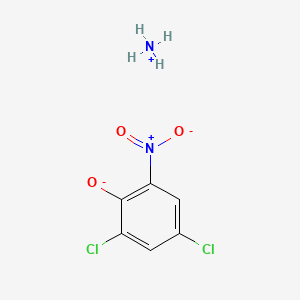
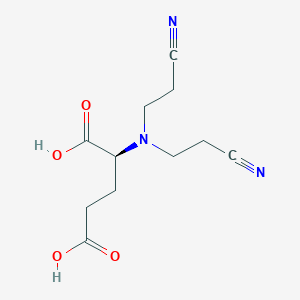

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

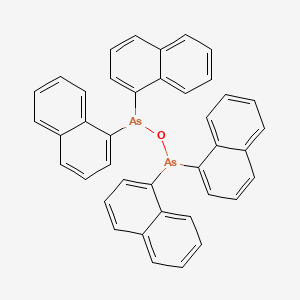
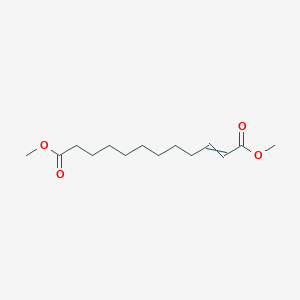
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
